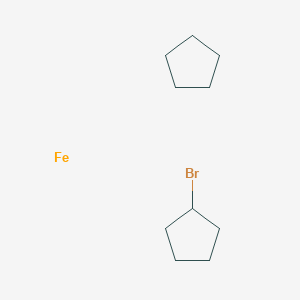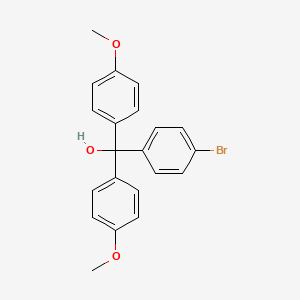
4-Bromo-4',4''-Dimethoxytrityl Alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’,4’'-Dimethoxytrityl Alcohol typically involves a multi-step process. One common method starts with 1-bromo-4-methoxybenzene, which reacts with magnesium in tetrahydrofuran to form a Grignard reagent . This intermediate is then reacted with ethyl 4-bromobenzoate under heating conditions to yield the desired product .
Industrial Production Methods
Industrial production of 4-Bromo-4’,4’'-Dimethoxytrityl Alcohol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’,4’'-Dimethoxytrityl Alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or alkanes.
Substitution: Results in the replacement of the bromine atom with the nucleophile.
Scientific Research Applications
4-Bromo-4’,4’'-Dimethoxytrityl Alcohol has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 4-Bromo-4’,4’'-Dimethoxytrityl Alcohol involves its role as a protecting group. It forms a stable trityl ether with hydroxyl groups, preventing unwanted reactions during synthesis. The protecting group can be removed under mildly acidic conditions, revealing the free hydroxyl group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Dimethoxytrityl Chloride (DMT-Cl): Another protecting group used in oligonucleotide synthesis.
Methoxytrityl Chloride (MMT-Cl): Similar to DMT-Cl but with different reactivity and stability.
Uniqueness
4-Bromo-4’,4’'-Dimethoxytrityl Alcohol is unique due to its bromine atom, which allows for additional functionalization and reactivity compared to other trityl protecting groups .
Properties
Molecular Formula |
C21H19BrO3 |
|---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
(4-bromophenyl)-bis(4-methoxyphenyl)methanol |
InChI |
InChI=1S/C21H19BrO3/c1-24-19-11-5-16(6-12-19)21(23,15-3-9-18(22)10-4-15)17-7-13-20(25-2)14-8-17/h3-14,23H,1-2H3 |
InChI Key |
PVJDZVSDVYAPPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



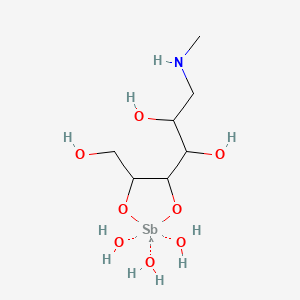
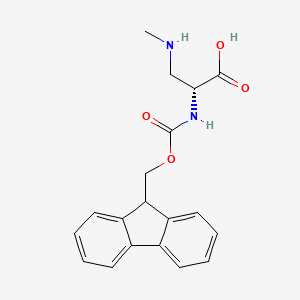

![(3R,4R,5R,6S,7R,9S,10Z,11S,12R,14S)-6-[(2S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,5S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13400233.png)

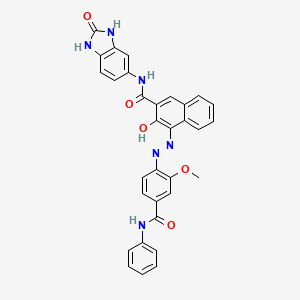
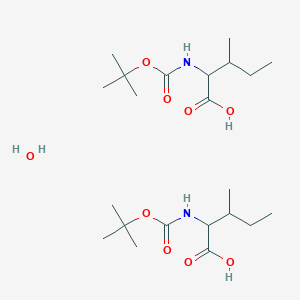
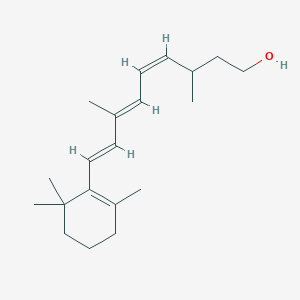
![(2S,4R)-4-({[1,1'-biphenyl]-4-yl}methyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13400258.png)

![3-(4-Acetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13400261.png)
![sodium;(2R)-2-[(2R,5S,6R)-6-[(2S,4S,6R)-6-[(3S,5S,7R,9S,10S,12R,15R)-3-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate](/img/structure/B13400276.png)
